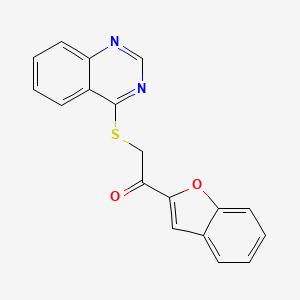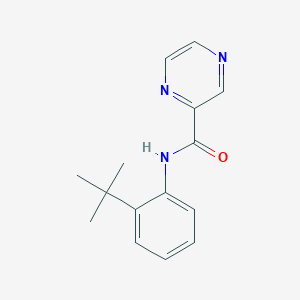
N-(2-tert-butylphenyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylphenyl)pyrazine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. BPC-157 is derived from a protein found in the stomach called Body Protection Compound and is known for its ability to promote healing in various tissues throughout the body. In
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and gastrointestinal tract. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been studied for its potential to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Wirkmechanismus
The exact mechanism of action of N-(2-tert-butylphenyl)pyrazine-2-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in the healing process. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also stimulate the formation of new blood vessels, which can improve blood flow to injured tissues and promote healing.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to promote the production of collagen, which is essential for the healing of connective tissues such as tendons and ligaments. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been shown to reduce inflammation and protect against oxidative stress, which can contribute to tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide in lab experiments is its potential to promote healing in various tissues. This can be useful in studying the effects of injury and inflammation on the body. However, one limitation of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide is that it is a synthetic peptide and may not accurately mimic the natural healing processes that occur in the body.
Zukünftige Richtungen
There are many potential future directions for the study of N-(2-tert-butylphenyl)pyrazine-2-carboxamide. One area of interest is its potential to improve cognitive function and protect against neurodegenerative diseases. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also have applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Conclusion
In conclusion, N-(2-tert-butylphenyl)pyrazine-2-carboxamide is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. It has been studied for its ability to promote healing in various tissues, reduce inflammation, and protect against oxidative stress. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has potential therapeutic applications in a range of areas, including the treatment of chronic pain and inflammation, cognitive function, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Synthesemethoden
N-(2-tert-butylphenyl)pyrazine-2-carboxamide is synthesized by combining amino acids in a specific sequence using solid-phase peptide synthesis. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling agent. The process is repeated until the desired peptide sequence is obtained.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)11-6-4-5-7-12(11)18-14(19)13-10-16-8-9-17-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZOUNBJWUUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

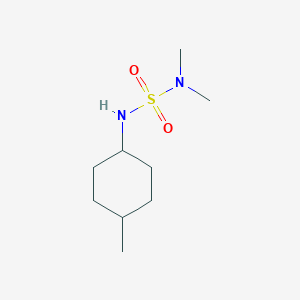

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
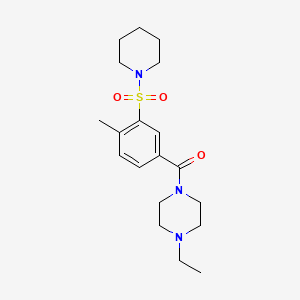
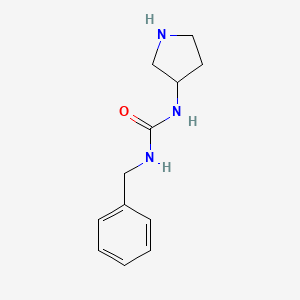
![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)

![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)

